molecular formula C5H2F8 B8657812 Octafluorocyclopentane CAS No. 139064-01-0

Octafluorocyclopentane

Cat. No. B8657812
M. Wt: 214.06 g/mol
InChI Key: GGMAUXPWPYFQRB-UHFFFAOYSA-N
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Patent
US06312759B1

Procedure details

Octafluorocyclopentane (at a purity of 99.9%, 42.4 g, 200 mmol) and 5% palladium carbon (2.12 g) were charged in a 70 ml-autoclave fitted with an agitator, for hydrogenation a hydrogen pressure of 6 kg/cm2 at 50° C. Fifteen hours later when hydrogen consumption was completely ceased, heating was terminated to stop the reaction. After sufficient neutralization with saturated sodium bicarbonate solution, the organic layer was separated, followed by addition of 200 ml of an aqueous sodium carbonate solution at a concentration of 1 mol. The resulting mixture was agitated at 30° C. for 10 hours. The reaction solution was separated into two layers; the resulting organic layer was again charged, together with 5% palladium carbon (1.78 g) and 1 g of tridecane, in a 70 ml-autoclave, for hydrogenation at 50° C. under a hydrogen pressure of 6 kg/cm2. When hydrogen absorption was ceased 15 hours later, the reaction was terminated in the same manner as described above; then, the resulting solution was neutralized with saturated sodium bicarbonate solution, followed by distillation, to recover 1,1,2,2,3,3,3,4-heptafluorocyclopentane (at a purity of 99.0%; 34.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
2.12 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:13])[CH2:6][C:5](F)([F:7])[C:4]([F:10])([F:9])[C:3]1([F:12])[F:11].[H][H]>[C].[Pd]>[F:1][C:2]1([F:13])[CH2:6][CH:5]([F:7])[C:4]([F:9])([F:10])[C:3]1([F:11])[F:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(C(C(C1)(F)F)(F)F)(F)F)F
Name
palladium carbon
Quantity
2.12 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was agitated at 30° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Fifteen hours later when hydrogen consumption
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
was terminated
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After sufficient neutralization with saturated sodium bicarbonate solution, the organic layer was separated
ADDITION
Type
ADDITION
Details
followed by addition of 200 ml of an aqueous sodium carbonate solution at a concentration of 1 mol
CUSTOM
Type
CUSTOM
Details
The reaction solution was separated into two layers
ADDITION
Type
ADDITION
Details
the resulting organic layer was again charged, together with 5% palladium carbon (1.78 g) and 1 g of tridecane, in a 70 ml-autoclave, for hydrogenation at 50° C. under a hydrogen pressure of 6 kg/cm2
CUSTOM
Type
CUSTOM
Details
When hydrogen absorption
WAIT
Type
WAIT
Details
was ceased 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
later, the reaction was terminated in the same manner
DISTILLATION
Type
DISTILLATION
Details
followed by distillation
CUSTOM
Type
CUSTOM
Details
to recover 1,1,2,2,3,3,3,4-heptafluorocyclopentane (at a purity of 99.0%

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
FC1(C(C(C(C1)F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.